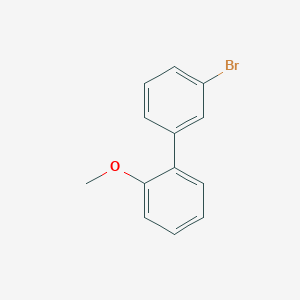

![molecular formula C17H14N4O B2581512 1-[(4-phenyl-1H-1,2,3-triazol-5-yl)carbonyl]indoline CAS No. 1795440-79-7](/img/structure/B2581512.png)

1-[(4-phenyl-1H-1,2,3-triazol-5-yl)carbonyl]indoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

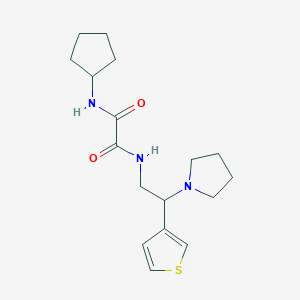

“1-[(4-phenyl-1H-1,2,3-triazol-5-yl)carbonyl]indoline” is a chemical compound. It is derived from the core scaffold of the antitubercular drug para-aminosalicylic acid (PAS) and is designed as a series of 1H-1,2,3-triazolylsalicylhydrazones .

Synthesis Analysis

The synthesis of this compound involves coupling with triazole and arylhydrazone moieties to furnish a single molecular architecture . The yield was 83%, with a melting point of 284–285 °C .

Molecular Structure Analysis

The molecular structure of this compound includes a 1H-1,2,3-triazole ring and a phenyl group . The 1H-1,2,3-triazole ring is essentially planar .

Physical And Chemical Properties Analysis

The compound has a molecular weight of 145.1613 . Its IR spectrum shows peaks at 3438, 3280, 3058, 1625, 1609, 1581, 1518, 1245, 1142, 1077, 969, 915, 759, 690 cm −1 . The 1H NMR spectrum shows peaks at various δ (ppm) values .

Aplicaciones Científicas De Investigación

Synthesis and Antimicrobial Evaluation

Research has been conducted on the synthesis of compounds containing 1,2,4-triazole and isatin (indoline-2,3-dione) moieties, highlighting their potential antimicrobial activity. The synthesized compounds have shown considerable promise in screening for antimicrobial properties, indicating their relevance in developing new antimicrobial agents (Modi, Jani, & Patel, 2011).

Microwave-Assisted Synthesis and Biological Evaluation

Another study explored the microwave-assisted synthesis of diazole derivatives bearing indole moieties, including their antimicrobial evaluation. These compounds have been assessed for antifungal and antibacterial activities, offering insights into their potential use in pharmaceutical applications (Gomha & Riyadh, 2011).

Anticholinesterase Agents

Triazole and triazolothiadiazine derivatives have been synthesized and evaluated as cholinesterase inhibitors, suggesting their potential in treating diseases like Alzheimer's. This highlights the broader applicability of compounds with the 1,2,4-triazole framework in medicinal chemistry (Mohsen, 2012).

Antioxidant and Antimicrobial Activities

A series of novel triazole derivatives have been synthesized and evaluated for their antioxidant and antimicrobial activities. These studies provide a basis for the development of new drugs with improved efficacy and safety profiles (Baytas, Kapçak, Çoban, & Özbilge, 2012).

IDO1 Inhibition for Cancer Treatment

Research on 4-aryl-1,2,3-triazoles has demonstrated their potential as indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors, highlighting their relevance in cancer therapy. This study underscores the importance of structural design in developing potent ligands for therapeutic targets (Röhrig et al., 2012).

Structure and Biological Activity of Triazole Derivatives

Further research into the synthesis, structure, and properties of triazole derivatives has shed light on their potential biological activities. This includes the exploration of their interaction with kinases, cyclooxygenase-2, and lanosterol 14-α-demethylase, contributing to the understanding of their mechanism of action and potential therapeutic applications (Hotsulia, 2019).

Propiedades

IUPAC Name |

2,3-dihydroindol-1-yl-(5-phenyl-2H-triazol-4-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N4O/c22-17(21-11-10-12-6-4-5-9-14(12)21)16-15(18-20-19-16)13-7-2-1-3-8-13/h1-9H,10-11H2,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYVZIDQBNVILAL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(=O)C3=NNN=C3C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-[3-(3,3,3-trifluoropropyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2581430.png)

![2-[1-(3-chlorophenyl)-1H-pyrazol-3-yl]pyrazine](/img/structure/B2581431.png)

![(Z)-ethyl 3-allyl-2-((4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2581438.png)

![3-methyl-1-(3-nitrophenyl)-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-ylamine](/img/structure/B2581439.png)

![(1R,4R,5R)-1-(4-(Trifluoromethyl)phenyl)bicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B2581441.png)

![2-(3-Butyl-1-bicyclo[1.1.1]pentanyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2581442.png)

![N-[1-[4-(Trifluoromethyl)pyrimidin-2-yl]cyclobutyl]prop-2-enamide](/img/structure/B2581445.png)

![N'-[(1Z)-(4-methylphenyl)methylidene]quinoline-6-carbohydrazide](/img/structure/B2581449.png)

![5-(N-([2,4'-bipyridin]-4-ylmethyl)sulfamoyl)-2-methoxybenzamide](/img/structure/B2581450.png)